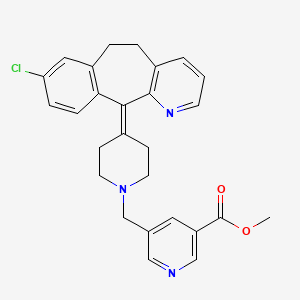
Rupatadine Impurity 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rupatadine Impurity 13 involves multiple steps, starting from the base compound Rupatadine. The process typically includes hydrolytic removal of protective groups, followed by acylation and subsequent reactions to introduce the desired functional groups . Common reagents used in these steps include 1,3-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole hydrate (HOBT), phosphorus oxychloride (POCl3), and sodium borohydride (NaBH4) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and ensure the purity of the final product .
化学反应分析
Types of Reactions: Rupatadine Impurity 13 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Rupatadine Impurity 13 has several applications in scientific research:
作用机制
Rupatadine Impurity 13, being a derivative of Rupatadine, shares some of its pharmacological properties. Rupatadine is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms such as nasal congestion, itching, and swelling .
相似化合物的比较
Desloratadine: Another antihistamine with similar pharmacological properties.
Fexofenadine: Known for its non-sedative antihistamine effects.
Levocetirizine: A potent H1 receptor antagonist with high affinity.
Uniqueness: Rupatadine Impurity 13 is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of Rupatadine . Its study helps in understanding the impurity profile and ensuring the safety of the pharmaceutical product .
属性
CAS 编号 |
732962-71-9 |
|---|---|
分子式 |
C27H26ClN3O2 |
分子量 |
460.0 g/mol |
IUPAC 名称 |
methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |
InChI 键 |
ZRHLFYRIEPVVBV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



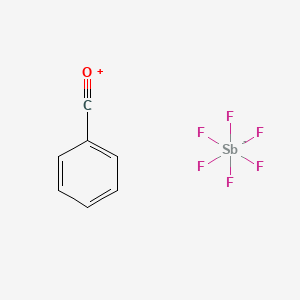

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
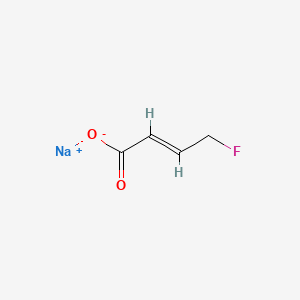

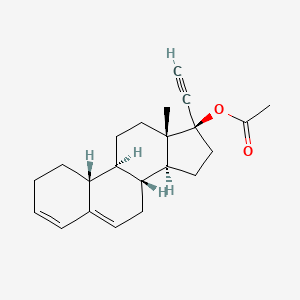

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)

![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
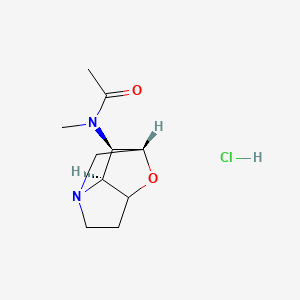
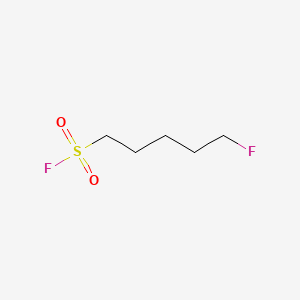
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
